molecular formula C14H11F3N2O3 B2750352 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 2034427-64-8

5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B2750352
CAS No.: 2034427-64-8
M. Wt: 312.248
InChI Key: GPGFALWTJJRCTD-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dihydroisoxazolo-pyridine core, which is fused with a trifluoromethoxyphenyl group, making it a subject of study in medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves a multi-step process. One common method includes the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides with ethyl 4-(ethoxymethylene)amino-3-phenylisoxazole-5-carboxylates . This reaction is catalyzed by N-heterocyclic carbenes (NHCs) and proceeds under mild conditions to yield the desired product with high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as a potential treatment for various diseases, including neuroinflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine apart is its trifluoromethoxyphenyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or materials with unique physical properties.

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c15-14(16,17)21-11-3-1-9(2-4-11)13(20)19-6-5-12-10(8-19)7-18-22-12/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGFALWTJJRCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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